1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, particularly Aurora kinases, which play a crucial role in cell division and cancer progression. The molecular formula for this compound is CHN, and it is often encountered in its dihydrochloride salt form.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can be synthesized through various chemical methods, which have been extensively documented in scientific literature. The compound is available commercially from chemical suppliers such as Sigma-Aldrich and Manchester Organics, indicating its utility in research and potential pharmaceutical applications .
This compound belongs to the class of pyrazoles and is classified under heterocyclic compounds. It exhibits properties that make it a candidate for drug development, particularly in oncology.
The synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multiple steps that may include the formation of intermediates and the use of various reagents. One notable method involves the alkylation of a pyrazole precursor followed by cyclization reactions.
The molecular structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole consists of a fused bicyclic system featuring both pyrrole and pyrazole rings. This unique arrangement contributes to its biological activity.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions typical of heterocyclic compounds. These include electrophilic substitutions and nucleophilic additions.
The mechanism of action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole primarily involves its role as an inhibitor of Aurora kinases. By binding to the active site of these enzymes, it disrupts their function in cell cycle regulation.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is typically encountered as a crystalline solid with a specific melting point that varies depending on purity and form.
Relevant data indicates that this compound's properties make it suitable for further development in pharmaceutical applications.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has significant potential in scientific research and drug development:
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole represents a fused bicyclic heterocyclic system that has emerged as a privileged pharmacophore in kinase inhibitor drug discovery. Characterized by a pyrrolidine ring fused to a reduced pyrazole moiety, this scaffold combines conformational rigidity with versatile synthetic derivatization capacity. Its significance in oncology stems from its ability to interact with the ATP-binding sites of diverse kinase targets implicated in tumor proliferation, survival, and metastasis [2] [4]. The scaffold’s planar aromatic properties facilitate π-π stacking interactions with hydrophobic kinase domains, while its hydrogen-bonding capabilities (via N1, N2, and C3 positions) enable targeted molecular recognition [3] [5]. This balanced physicochemical profile underpins its broad utility in designing inhibitors against oncogenic kinases like Aurora kinases, CDKs, and GSK3β, positioning it at the forefront of modern anticancer chemotherapeutics [1] [8].
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core exhibits exceptional versatility in targeting dysregulated kinases across cancer types. Its pharmacological significance is demonstrated through several key mechanisms:
1.1.1. Multikinase Targeting Mechanism
Derivatives of this scaffold exhibit polypharmacology by concurrently inhibiting multiple cancer-associated kinases. Compound 9d (5-phenylacetyl derivative) exemplifies this, showing low-nanomolar potency against Aurora kinases (IC₅₀ < 10 nM) while simultaneously inhibiting FLT3, VEGFR2, and RET kinases. This broad-spectrum activity translates to high antiproliferative effects across diverse cancer cell lines, including colon, lung, and ovarian carcinomas [1] [8]. The molecular basis involves conserved interactions:
Table 1: Kinase Targets of Select 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Compound | Primary Target (IC₅₀) | Secondary Targets (IC₅₀) | Cellular Antiproliferative Activity |
---|---|---|---|
9d | Aurora A/B (4-8 nM) | FLT3 (9 nM), VEGFR2 (15 nM) | HCT-116: GI₅₀ = 32 nM |
11a | CDK2 (3.2 nM) | GSK3β (18 nM), CDK5 (5.7 nM) | HCT-116: GI₅₀ = 28 nM |
- | GSK3α/β (2.8 nM) | CLK1, DYRK1A | T. brucei growth inhibition |
1.1.2. Structure-Activity Relationship (SAR) Insights
Systematic SAR studies reveal critical pharmacophoric elements for kinase inhibition:
Table 2: Impact of Structural Modifications on Kinase Inhibition
Position | Modification | Effect on Potency | Effect on Selectivity |
---|---|---|---|
N1 | Phenylacetyl | Aurora IC₅₀ ↓ 90% | RET/VEGFR2 off-target activity ↑ |
N1 | Aliphatic acyl | Activity ↓ 5-10 fold | Selectivity ↑ for CDKs |
C3 | -NH₂ | CDK2 IC₅₀ = 3.2 nM | GSK3β affinity retained |
C3 | -N(CH₃)₂ | Cellular potency ↑ 4-fold | Kinome selectivity narrowed |
C5 | Ethyl ester → amide | Solubility ↑, activity maintained | PK properties improved |
1.1.3. Kinome-Wide Selectivity Profiling
Chemoproteomic analyses using kinobeads have quantified the selectivity of >30 pyrrolo[3,4-c]pyrazole derivatives against 217 human kinases. Key findings include:
The evolution of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives reflects strategic milestones in kinase inhibitor optimization:
1.2.1. Early Lead Identification (2006–2010)
The seminal discovery emerged in 2006 with the identification of compound 9d through phenotypic screening. Key advancements included:
1.2.2. Rational Design Era (2010–Present)
Structure-guided optimization addressed selectivity and physicochemical challenges:
Table 3: Evolution of Key Clinical Candidates
Year | Compound | Target(s) | Design Strategy | Therapeutic Impact |
---|---|---|---|---|
2006 | 9d | Aurora A/B, VEGFR2 | 5-Phenylacetyl substitution | First in vivo efficacy demonstration |
2010 | - | Aurora A | Pyrazolo[3,4-b]pyridine bioisostere | Improved selectivity (≥10-fold) |
2012 | 11a | CDK2/5, GSK3β | 1-Acyl-3-amino functionalization | 4-28x potency vs. roscovitine |
2018 | - | GSK3α/β | 2-Chloroaniline-squaric acid conjugate | Nanomolar cellular potency (IC₅₀ = 2.8 nM) |
1.2.3. Scaffold Diversification and Clinical Translation
Ongoing innovation focuses on structural diversification:
Appendix: Key Compounds Derived from 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7